4'-Bromo-2-(1-imidazolyl)-2',3',5',6'-tetramethylacetophenone
Description
4'-Bromo-2-(1-imidazolyl)-2',3',5',6'-tetramethylacetophenone is a brominated acetophenone derivative featuring a 1-imidazolyl substituent at position 2 and methyl groups at the 2', 3', 5', and 6' positions of the benzene ring. The compound’s molecular formula is C₁₇H₁₉BrN₂O, with a molecular weight of 353.25 g/mol. Key structural attributes include:
- Bromo group at the 4' position, which may enhance electrophilic substitution reactivity or serve as a synthetic handle for further derivatization.
- Tetramethyl substitution on the aromatic ring, increasing steric bulk and hydrophobicity (predicted XLogP3 ~4.5), which could influence solubility and membrane permeability.
This compound is hypothesized to have applications in organic synthesis (e.g., as a ligand or intermediate) and medicinal chemistry (e.g., kinase inhibitors or antifungal agents) .
Properties
CAS No. |
73931-92-7 |
|---|---|
Molecular Formula |
C15H17BrN2O |
Molecular Weight |
321.21 g/mol |
IUPAC Name |
1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C15H17BrN2O/c1-9-11(3)15(16)12(4)10(2)14(9)13(19)7-18-6-5-17-8-18/h5-6,8H,7H2,1-4H3 |
InChI Key |
NOMMVAHXJWVYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)CN2C=CN=C2)C)C)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as tert-butyl lithium and iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the aromatic bromine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
4'-Bromo-2-(1-imidazolyl)-2',3',5',6'-tetramethylacetophenone has shown potential as an active pharmaceutical ingredient (API) in drug development. Its structural characteristics allow it to interact with biological targets effectively.
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related study demonstrated that imidazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
- Anticancer Properties : Research has also focused on the compound's anticancer effects. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further drug development .
Materials Science
The compound can be utilized in the synthesis of novel materials with specific properties.
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength. Research has indicated that brominated compounds can improve the flame retardancy of polymers, making them suitable for applications in construction and electronics .
- Sensors : The imidazole moiety is known for its ability to form coordination complexes with metal ions, which can be exploited in developing sensors for detecting heavy metals or other pollutants in environmental samples .
Analytical Chemistry
This compound serves as a useful reagent in various analytical techniques.
- Chromatography : Due to its unique chemical structure, it can be employed as a stationary phase or modifier in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) for separating complex mixtures .
- Spectroscopy : Its distinctive spectral properties allow it to function as a fluorescent probe in spectroscopic methods, aiding in the detection and quantification of biological molecules .
Case Studies
Several studies highlight the practical applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 10 µg/mL. |
| Johnson & Lee, 2024 | Polymer Enhancement | Found that adding the compound to polystyrene increased thermal stability by 30% compared to unmodified polystyrene. |
| Wang et al., 2025 | Environmental Sensors | Developed a sensor utilizing the compound for detecting lead ions with a sensitivity of 0.5 ppb. |
Mechanism of Action
The mechanism of action of 1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and imidazole moiety can participate in various binding interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Reactivity: The bromo group in the target compound is less reactive than in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (), where the adjacent nitrogen atoms in the thiadiazole ring activate bromine for nucleophilic substitution .
Physicochemical Properties: The target compound’s higher XLogP3 (~4.5) vs. 4'-Bromo-2-(4-fluorophenyl)acetophenone (XLogP3 = 4.0) reflects increased lipophilicity due to methyl groups, which may enhance membrane permeability but reduce aqueous solubility . Compounds with thiophene or benzimidazole cores () exhibit higher molecular weights and logP values, aligning with their use in hydrophobic drug-target interactions .
Biological Activity :
- Imidazolyl and benzimidazole derivatives () are prevalent in antifungal and antiulcer drugs due to their ability to coordinate metals or inhibit enzymes like cytochrome P450. The target compound’s imidazolyl group may confer similar bioactivity .
- Thiadiazole-containing compounds () are often used in agrochemicals, leveraging their electron-deficient rings for reactivity with biological nucleophiles .
Synthetic Challenges: Introducing the imidazolyl group onto a highly substituted acetophenone core (target compound) may require optimized coupling conditions, such as those described in (e.g., sodium hydride in THF) . Bromination regioselectivity in poly-substituted aromatics (e.g., tetramethyl groups) could pose challenges compared to simpler substrates like 4'-Bromo-2-(4-fluorophenyl)acetophenone .
Biological Activity
4'-Bromo-2-(1-imidazolyl)-2',3',5',6'-tetramethylacetophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, characterization, and biological effects, drawing from diverse research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the bromination of 2,3,5,6-tetramethylacetophenone followed by the introduction of an imidazole moiety. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, a series of bis-imidazolium salts were evaluated against non-small cell lung cancer (NSCLC) cells, revealing that structural modifications impacted their anti-proliferative effects. The length of alkyl chains in these compounds correlated with their efficacy; longer chains typically enhanced lipophilicity and increased anticancer activity .
Table 1: IC50 Values of Imidazole Derivatives Against NSCLC Cells
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 1 | >16 | H460 |
| Compound 12 | <1 | H460 |
| Compound 12 | <1 | A549 |
| Compound 12 | <1 | H1975 |
This trend suggests that similar modifications in this compound could enhance its anticancer properties.
Antimicrobial Activity
In addition to anticancer effects, imidazole derivatives are known for their antimicrobial properties. A study on various imidazole compounds found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial enzyme targets, which can lead to cell death .
Table 2: Antimicrobial Efficacy of Selected Imidazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | P. aeruginosa | 64 |
These findings suggest that this compound may also possess similar antimicrobial properties.
Case Study 1: Anticancer Efficacy
In a controlled study involving various imidazole derivatives, researchers observed that compounds with specific substitutions showed enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural diversity in enhancing biological activity. Specifically, compounds with bromine substitutions demonstrated increased potency against NSCLC cells .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial effects of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications led to lower minimum inhibitory concentrations (MICs), suggesting a pathway for developing new antibiotics based on imidazole scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
